In Silico Predicted Physicochemical Property Differentiation vs. N-Methyl and N-(2,4-Difluorophenyl) Analogs
In the absence of direct experimental ADME data for the target compound, in silico predictions provide quantitative differentiation from two nearest commercially available analogs: N-methyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919855-36-0) and N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919759-99-2). Predictions were generated using SwissADME for the neutral species at physiological pH [1].
| Evidence Dimension | Predicted logP (lipophilicity, consensus model) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | Predicted logP = 3.48 ± 0.35; TPSA = 55.4 Ų |
| Comparator Or Baseline | Comparator 1: N-methyl analog (CAS 919855-36-0, predicted logP = 1.82, TPSA = 55.4 Ų). Comparator 2: N-(2,4-difluorophenyl) analog (CAS 919759-99-2, predicted logP = 3.05, TPSA = 55.4 Ų) |
| Quantified Difference | ΔlogP (target vs. N-methyl) = +1.66 log units. ΔlogP (target vs. N-(2,4-difluorophenyl)) = +0.43 log units. TPSA identical for all three (55.4 Ų). |
| Conditions | SwissADME in silico consensus logP model (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP); physiological pH 7.4; TPSA calculated via Ertl method |
Why This Matters
The substantially higher predicted logP (~1.7 log units more lipophilic than the N-methyl analog) translates to an ~50-fold difference in octanol/water partition coefficient, which directly impacts membrane passive permeability, non-specific protein binding propensity, and CYP450 metabolic clearance—three critical parameters for cell-based assay performance and in vivo study design.
- [1] SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina A, Michielin O, Zoete V. Sci Rep. 2017;7:42717. http://www.swissadme.ch View Source
